Betulonal

Description

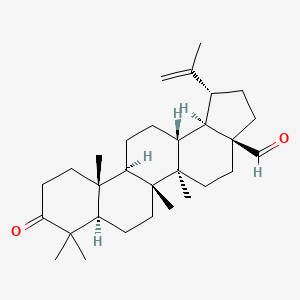

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-23,25H,1,8-17H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAVMNJPXLZEIG-CNRMHUMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346531 | |

| Record name | Betulonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-98-9 | |

| Record name | Betulonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Betulonal and Its Analogues

Chemo-Enzymatic and Chemical Synthesis Pathways

The synthesis of betulonal and its derivatives often commences from readily available natural precursors, such as betulin (B1666924). The methodologies employed are designed to be selective and efficient, navigating the complexities of the triterpenoid (B12794562) framework.

The transformation of betulin to this compound and related oxo-derivatives is a critical step that hinges on selective oxidation. The complexity of this transformation arises from the presence of multiple reactive centers in the betulin molecule: a primary hydroxyl group at C-28, a secondary hydroxyl group at C-3, and a double bond at the C-20-C-29 position. abo.fi

Historically, chromium(VI)-based reagents such as Jones reagent, pyridinium (B92312) dichromate, and pyridinium chlorochromate have been widely used for the oxidation of betulin. abo.fi For instance, the oxidation of betulin using Cr(VI) compounds in aqueous acetone (B3395972) on solid supports like alumina (B75360) can lead to the formation of betulonic acid in quantitative yields. nih.govnih.gov When silica (B1680970) gel is used as the support under similar conditions, betulonic aldehyde can be obtained with high selectivity. nih.govnih.gov

More contemporary and environmentally benign methods are being explored to overcome the toxicity of chromium reagents. Gold-supported catalysts have emerged as a promising alternative for the aerobic oxidation of betulin. abo.fi The selectivity of these reactions is highly dependent on the reaction conditions, the nature of the support, and the size of the gold nanoparticles. abo.fi For example, the use of gold catalysts on an alumina support has been shown to be effective for the selective oxidation of betulin. abo.fi

Another approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives in conjunction with co-oxidants like sodium hypochlorite (B82951) (NaClO) and sodium chlorite (B76162) (NaClO2). abo.firesearchgate.net The 4-acetamido-TEMPO/NaClO2/NaClO system has been reported to convert betulin directly to betulinic acid in very high yields. researchgate.net

Biological transformation methods using microorganisms are also employed, particularly for the synthesis of betulone, as they can offer high selectivity that is often difficult to achieve through purely chemical means. abo.fi

A summary of various oxidizing agents and their products in the oxidation of betulin is presented in the table below.

| Oxidizing Agent/System | Support/Conditions | Primary Product(s) | Reference |

| K2Cr2O7–H2SO4 | Alumina | Betulonic acid | nih.govnih.gov |

| K2Cr2O7–H2SO4 | Silica gel | Betulonic aldehyde | nih.govnih.gov |

| Gold nanoparticles | Alumina support, 140 °C, air | Betulone, betulinic aldehyde, betulonic aldehyde, betulinic acid | abo.fi |

| TEMPO/NaClO2/NaOCl | - | Oxo-derivatives of betulin | abo.firesearchgate.net |

| 4-acetamido-TEMPO/NaClO2/NaOCl | - | Betulinic acid | researchgate.net |

The selective functionalization of the triterpenoid skeleton is a significant challenge due to the presence of multiple, often similarly reactive, C-H bonds. Modern synthetic strategies are increasingly relying on biocatalytic and chemo-enzymatic approaches to achieve high regioselectivity and stereoselectivity. oup.com

Oxygenase enzymes, for instance, are being utilized for the site-selective hydroxylation of triterpenoids. oup.com This biocatalytic C-H oxidation can be employed in the late-stage modification of advanced intermediates or in the synthesis of functionalized building blocks. oup.com This chemo-enzymatic approach allows for the rapid generation of diverse triterpenoid analogues that would be difficult to access through traditional chemical methods. oup.com

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini reaction, have also been applied for the functionalization of triterpenoids. mdpi.com This strategy allows for the introduction of diverse functional groups in a single step, providing a rapid route to libraries of new derivatives. mdpi.com

Recent advancements in triterpenoid semi-synthesis have focused on several key strategies, including:

Functional group interconversions: Modifying existing functional groups on the triterpenoid scaffold. thieme-connect.com

New functional group installation: Introducing new functionalities to the triterpenoid core. thieme-connect.com

Functionalization of rings without existing functional groups: Targeting specific C-H bonds for functionalization. thieme-connect.com

Functionalization of angular methyl groups: Modifying the often-unreactive methyl groups. thieme-connect.com

The construction of complex analogues of this compound often requires multi-step synthetic sequences. youtube.comnih.govnih.gov These synthetic routes are designed to build upon the core triterpenoid structure, introducing new rings and functional groups to create novel molecular architectures.

An example of a multi-step synthesis of a betulin derivative involves the following sequence:

Acetylation of the hydroxyl groups of betulin. nih.gov

Selective deacetylation at the C-28 position. nih.gov

Oxidation of the C-28 hydroxyl group to a carbonyl group. nih.gov

Deacetylation at the C-3 position to yield the desired intermediate. nih.gov

This step-wise approach allows for the selective modification of different positions on the betulin scaffold, enabling the synthesis of a wide range of derivatives. The development of efficient and versatile synthetic methods, such as those employing multicomponent reactions, can significantly shorten the number of steps required to access complex molecular structures. nih.govnih.gov

Asymmetric synthesis is a cornerstone of modern organic chemistry, and its principles are highly relevant to the synthesis of chiral triterpenoids like this compound. du.ac.in The goal of asymmetric synthesis is the selective formation of one enantiomer of a chiral product. du.ac.in

In the context of triterpenoid synthesis, asymmetric methods can be employed to:

Construct chiral building blocks: Chiral fragments can be synthesized in an enantiomerically pure form and then assembled to form the triterpenoid skeleton.

Control stereochemistry during cyclization reactions: The formation of the multiple stereocenters in the triterpenoid core can be directed by chiral catalysts or auxiliaries. nih.gov

Perform enantioselective functionalization: The introduction of new functional groups can be achieved with high stereocontrol.

For example, the de novo asymmetric synthesis of a cucurbitane triterpenoid was accomplished without relying on a biosynthetic-like rearrangement, showcasing a direct approach to constructing the complex tetracyclic skeleton with control over its stereochemistry. acs.org This was achieved through a 15-step synthesis starting from a simple chiral enyne. acs.org Such strategies, which often involve sequential metallacycle-mediated annulative cross-coupling and stereoselective bond formations, are valuable for accessing a wide range of triterpenoid skeletons. acs.org

The enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, is a critical parameter in asymmetric synthesis. du.ac.in Various analytical techniques are used to determine the e.e. of the synthesized products.

Structural Modification and Derivatization Strategies

The structural modification of this compound is a key strategy for modulating its biological activity and physicochemical properties. This often involves the targeted derivatization of its functional groups.

The design of new this compound derivatives is guided by an understanding of structure-activity relationships (SAR). The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Functionalization of the C-3 and C-28 positions: this compound possesses a ketone at the C-3 position and an aldehyde at the C-28 position, which are amenable to a wide range of chemical transformations, including amination, esterification, and the formation of hydrazones, oximes, and other derivatives. frontiersin.org

Introduction of pharmacophoric groups: Specific functional groups or structural motifs known to interact with biological targets can be incorporated into the this compound scaffold. For example, the introduction of semicarbazone and thiosemicarbazone moieties at the C-28 position of betulin derivatives has been explored. nih.gov

Modification of the isopropenyl group: The double bond at the C-20-C-29 position can be functionalized through various reactions, such as epoxidation, dihydroxylation, and hydrogenation.

Scaffold hopping and ring modification: More profound structural changes can be made by altering the pentacyclic core of this compound, although this is a more synthetically challenging approach.

Computational methods can aid in the design of new derivatives by predicting their binding affinity to target proteins and their ADME (absorption, distribution, metabolism, and excretion) properties. By analyzing the physicochemical properties of known drugs, guidelines have been established for designing potential new drug candidates. mdpi.com

Functional Group Interconversions at Specific Positions (e.g., C-3, C-28, C-19)

The strategic modification of this compound at its key reactive sites—the C-3 ketone, the C-28 carboxylic acid, and the C-19 isopropenyl group—is pivotal for the development of novel analogues with tailored biological activities. Functional group interconversions at these positions allow for a systematic exploration of the structure-activity relationship.

The C-3 keto group of this compound is a versatile handle for a variety of chemical transformations. A common modification is its reduction to a hydroxyl group, which can then be further derivatized. For instance, reduction of betulonic acid with sodium borohydride (B1222165) (NaBH4) in isopropanol (B130326) or tetrahydrofuran (B95107) yields betulinic acid, with the 3β-hydroxy epimer being the major product. nih.govmdpi.com This hydroxyl group can subsequently be acylated or alkylated to introduce a diverse range of substituents. mdpi.com

At the C-28 position, the carboxylic acid offers numerous possibilities for derivatization. Esterification and amidation are the most frequently employed strategies to enhance the lipophilicity and, potentially, the cell permeability of this compound derivatives. For example, betulonic acid chloride can be reacted with various amines, such as tetraethyl 1-(2-aminoethylamino)ethane-1,1-diyldiphosphonate, to form amide conjugates. mdpi.com

The isopropenyl group at the C-19 position, while less commonly modified, presents opportunities for unique transformations. Although direct functionalization can be challenging due to potential rearrangements of the lupane (B1675458) skeleton, specific reagents and conditions can be employed. For instance, under acidic conditions, a Wagner-Meerwein rearrangement can occur, leading to the formation of allobetulin (B154736) derivatives. mdpi.com

Heterocyclic Ring Incorporation Methodologies

The incorporation of heterocyclic rings into the this compound scaffold is a widely explored strategy to generate novel derivatives with enhanced pharmacological profiles. These heterocyclic moieties can modulate the compound's polarity, hydrogen bonding capacity, and steric bulk, thereby influencing its biological activity.

One common approach involves the construction of a heterocyclic ring fused to the A-ring of the this compound skeleton. For instance, new derivatives of betulinic acid, a close analogue of this compound, have been synthesized by introducing a heterocyclic ring between the C-2 and C-3 positions. nih.gov This often involves the reaction of the C-3 ketone with a suitable binucleophilic reagent. Another strategy involves the modification of the C-28 carboxyl group to incorporate a heterocycle. For example, 1,3,4-oxadiazole (B1194373) substituents have been introduced at the C-17 position (via the C-28 carboxylic acid) of betulonic acid. mdpi.com

Furthermore, the introduction of nitrogen-containing heterocycles, such as indole (B1671886), has been shown to yield compounds with significant biological effects. nih.gov The indole ring can be attached to the this compound backbone through various linker strategies, often involving the functional groups at C-3 or C-28. nih.gov

Conjugation Chemistry for Advanced this compound Analogues

Conjugation chemistry represents a powerful tool for the development of advanced this compound analogues with improved physicochemical properties and targeted biological activities. This strategy involves linking this compound to other molecules, such as amino acids, sugars, or polymers, to create hybrid compounds with potentially synergistic or novel therapeutic effects. mdpi.comresearchgate.net

A prevalent method for conjugation is through the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linker between this compound and another molecule. For example, propargyl-substituted betulinic acid derivatives have been conjugated with azido-substituted β-D-glucopyranosides to create 1,2,3-triazole-containing glycoconjugates. mdpi.com This approach can enhance the water solubility and bioavailability of the parent compound. nih.gov

Esterification is another widely used conjugation method. The C-28 carboxylic acid of this compound is readily converted into an ester by reacting it with a hydroxyl-containing molecule in the presence of a coupling agent. For instance, water-soluble multiarm-polyethylene glycol (multiarm-PEG) has been conjugated to betulinic acid via an ester linkage to create prodrugs with high drug loading capacity. mdpi.com Similarly, combining betulin with hippuric acid through Steglich esterification has produced conjugates with favorable biological properties. mdpi.com

| Conjugation Partner | Linkage Chemistry | Potential Advantage |

| Sugars (e.g., β-D-glucopyranoside) | Click Chemistry (CuAAC) | Improved water solubility and bioavailability |

| Polymers (e.g., PEG) | Esterification | Enhanced water solubility, high drug loading |

| Amino Acids (e.g., hippuric acid) | Esterification | Improved pharmacokinetic parameters |

| Bioactive Molecules (e.g., AZT) | Click Chemistry (CuAAC) | Synergistic or dual-action therapeutic effects |

Stereochemical Control in Derivative Synthesis

The stereochemistry of the lupane skeleton of this compound, with its multiple chiral centers, plays a crucial role in its biological activity. Therefore, controlling the stereochemical outcome during the synthesis of its derivatives is of paramount importance.

Substrate-based stereochemical control is often inherent in the derivatization of this compound, where the existing stereochemistry of the molecule directs the stereochemical outcome of a reaction at a different position. For example, the reduction of the C-3 ketone in betulonic acid to form betulinic acid typically proceeds with high diastereoselectivity, favoring the formation of the 3β-hydroxyl isomer due to the steric hindrance imposed by the rest of the molecule. mdpi.com

In some instances, the introduction of a chiral auxiliary can be employed to control the stereochemistry of a reaction. This auxiliary is a chiral molecule that is temporarily attached to the this compound scaffold to direct the formation of a specific stereoisomer. After the desired stereochemistry is established, the auxiliary is removed. This strategy is particularly useful when the inherent substrate control is not sufficient to achieve the desired stereoselectivity. While specific examples for this compound are not extensively documented in the provided context, this is a general and powerful strategy in asymmetric synthesis. youtube.com

Biosynthetic Pathways and Metabolic Research in Relevant Systems

Enzymatic Pathways Leading to Betulonal Precursors (e.g., Mevalonate (B85504) and MEP Pathways in Triterpenoid (B12794562) Biosynthesis)

The carbon skeleton of all triterpenoids, including this compound, is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants and other organisms utilize two primary pathways to produce these fundamental building blocks: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.

The Mevalonate (MVA) pathway is a well-established route for isoprenoid biosynthesis. It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. wikipedia.org Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP.

The Methylerythritol 4-phosphate (MEP) pathway , also known as the non-mevalonate pathway, provides an alternative route to IPP and DMAPP. This pathway starts with pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of intermediates, including 2-C-methyl-D-erythritol 4-phosphate.

Following the synthesis of IPP and DMAPP, two molecules of farnesyl diphosphate (FPP) are condensed head-to-head to form squalene (B77637), a C30 hydrocarbon. This reaction is catalyzed by squalene synthase. Squalene then undergoes epoxidation by squalene epoxidase to yield 2,3-oxidosqualene (B107256). wikipedia.org The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the case of lupane-type triterpenoids like this compound, lupeol (B1675499) synthase catalyzes the cyclization of 2,3-oxidosqualene to form lupeol. nih.gov

The final steps leading to this compound involve a series of oxidative reactions. Lupeol is first oxidized at the C-28 position to betulinic acid. This transformation is catalyzed by a cytochrome P450 monooxygenase, specifically a lupeol C-28 oxidase. nih.gov Betulinic acid can then be further oxidized to betulonic acid. The oxidation of the C-3 hydroxyl group of betulinic acid to a ketone functionality results in the formation of betulonic acid. mdpi.com this compound is the aldehyde form, suggesting a precursor relationship with betulonic acid where the carboxylic acid is reduced, or an alternative oxidation pathway from betulin (B1666924). Research has demonstrated the selective oxidation of betulin to produce betulonic aldehyde. nih.gov

Microbial Biotransformation Approaches for Triterpenoid Production

The low abundance of many bioactive triterpenoids in their natural sources has driven the development of microbial biotransformation and synthetic biology approaches for their production. mdpi.comnih.gov These methods offer the potential for sustainable and scalable production of compounds like this compound and its precursors.

Microorganisms such as the yeast Saccharomyces cerevisiae have been successfully engineered to produce betulinic acid. wikipedia.org This involves introducing the relevant plant genes, such as lupeol synthase from Arabidopsis thaliana and a cytochrome P450 monooxygenase from Catharanthus roseus, into the yeast. nih.gov The engineered yeast can then convert endogenous isoprenoid precursors, produced via the MVA pathway, into betulinic acid. wikipedia.org Further engineering efforts have focused on optimizing the expression of these heterologous enzymes and improving the supply of precursors to enhance yields. nih.gov

Another promising microbial host is the oleaginous yeast Yarrowia lipolytica. This yeast has been engineered to boost the production of betulinic acid and related triterpenoids through a multi-modular metabolic engineering strategy. researchgate.net By systematically engineering modules for the heterologous cytochrome P450/cytochrome P450 reductase system, the MVA pathway, acetyl-CoA generation, and redox cofactor supply, researchers have significantly increased the production of these compounds. researchgate.net

Fungi have also been utilized for the biotransformation of betulin and its derivatives. For instance, Cunninghamella blakesleeana has been shown to transform betulin into betulinic acid. nih.gov The use of ionic liquid-containing systems has been explored to improve the efficiency of these biotransformations. nih.gov These microbial systems provide a versatile platform that could be adapted for the production of this compound through the introduction of the appropriate oxidative enzymes.

Cellular Metabolic Investigations of this compound Fate in In Vitro Models

The cellular metabolism and fate of this compound and its closely related derivatives, such as betulinic acid, have been investigated in various in vitro models, particularly in the context of their anticancer activity. These studies are crucial for understanding the mechanisms of action and identifying potential metabolic liabilities.

Betulinic acid has been shown to induce apoptosis in cancer cells through a direct effect on mitochondria, leading to the release of cytochrome c and the activation of caspases. wikipedia.org The antitumor activity of betulinic acid has been extensively studied, and it has been found to be effective against a range of cancer cell lines. nih.gov

Derivatives of betulonic acid have also been synthesized and evaluated for their cytotoxic effects. In a study on novel betulonic acid-diazine derivatives, it was found that these compounds exhibited improved antitumor activity compared to the parent compound. nih.gov Metabolomic analysis of breast cancer cells treated with one of these derivatives revealed significant alterations in arginine and fatty acid metabolism, suggesting that these pathways are involved in the compound's mechanism of action. nih.gov

While specific studies on the cellular metabolic fate of this compound are less common, the research on its precursors and derivatives provides valuable insights. The metabolic transformations of these compounds within cells can influence their bioavailability, activity, and potential for off-target effects. Further research is needed to specifically track the uptake, distribution, and metabolic conversion of this compound in various cell types.

Enzyme Activity and Regulation in Triterpenoid Biosynthesis

The biosynthesis of triterpenoids is a highly regulated process, with several key enzymes controlling the flux through the pathway. Understanding the activity and regulation of these enzymes is essential for metabolic engineering efforts aimed at overproducing specific triterpenoids like this compound.

As mentioned earlier, HMG-CoA reductase (HMGR) is a critical regulatory enzyme in the MVA pathway. Its activity is subject to feedback inhibition and transcriptional regulation, making it a primary target for engineering increased isoprenoid precursor supply. Overexpression of a truncated form of HMGR (tHMG1) has been a common strategy to boost triterpenoid production in engineered yeast. researchgate.net

The expression of genes involved in the later stages of the pathway is also tightly controlled. For example, the expression of the lupeol C-28 oxidase gene from Betula platyphylla has been shown to be consistent with the accumulation of betulinic acid in different plant tissues, indicating transcriptional regulation. nih.gov

In engineered microbial systems, the activity of heterologously expressed enzymes can be a limiting factor. The choice of the enzyme source and the optimization of its expression are crucial for maximizing product yields. For instance, screening different combinations of cytochrome P450 monooxygenases and their corresponding NADPH-cytochrome P450 reductases has been shown to be an effective strategy for improving betulinic acid production in Yarrowia lipolytica. researchgate.net Furthermore, managing the cellular redox balance, by ensuring an adequate supply of cofactors like NADPH, is critical for the activity of cytochrome P450 enzymes. researchgate.net The introduction of polar groups at the C-3 and C-28 positions of betulinic acid has been shown to increase its hydrosolubility and anticancer activity. tandfonline.com

Mechanistic Research in in Vitro and Cellular Models

Elucidation of Cellular Target Interactions

In silico studies have identified Betulonal as a natural molecule with potential high-affinity binding to key viral targets. Specifically, this compound, isolated from Cassine xylocarpa, has been predicted to bind to two SARS-CoV-2 targets: the 3CL protease and the RNA-dependent RNA polymerase (RdRp). mitoproteome.orgmetabolomicsworkbench.org This suggests a potential mechanism for antiviral activity by interfering with essential viral enzymes required for replication. Further computational analysis has corroborated the predicted high binding affinity of this compound to RdRp. mitoproteome.org

Modulation of Intracellular Signaling Cascades

Based on the current research, detailed studies specifically investigating this compound's direct modulation of the PI3K/AKT signaling pathway in cellular models were not found.

Specific research on this compound's interventions in NF-κB signaling pathways in cellular contexts is limited in the available literature.

Information regarding this compound's specific effects on Reactive Oxygen Species (ROS) generation and the maintenance of cellular homeostasis in research models is not extensively documented in the consulted sources.

Induction of Programmed Cell Death Pathways in Cell Lines

Comprehensive studies specifically demonstrating this compound's induction of programmed cell death (apoptosis) pathways in various cell lines are not prevalent in the currently available research. While related compounds have shown such activity, direct evidence for this compound in the consulted sources is limited.

Cellular Pathway Perturbation Analysis (e.g., cell cycle, proliferation in research models)

Detailed analysis of this compound's specific effects on cellular pathway perturbation, such as its influence on the cell cycle or proliferation in research models, is not widely reported in the available literature.

Investigation of Multi-Target Mechanisms in Cellular Systems

Investigation into the multi-target mechanisms of this compound in cellular systems has begun to shed light on its potential interactions, particularly in the context of viral targets. While extensive data on this compound's broad multi-target effects in various cellular pathways are still emerging, recent in silico studies have identified specific protein targets within viral replication machinery, suggesting a multi-targeted inhibitory potential.

Specifically, in silico analysis has indicated that this compound may possess high-affinity binding capabilities to key proteins of the SARS-CoV-2 virus: the 3CL protease and the RNA-dependent RNA polymerase (RdRp). mitoproteome.org These enzymes are critical for viral replication and transcription within infected cells, and targeting them simultaneously or sequentially could represent a multi-pronged approach to inhibiting viral proliferation. mitoproteome.org

Further cellular investigations involving a betulonic acid amide derivative, a compound structurally related to this compound, have provided experimental evidence supporting the concept of multi-target activity within this class of compounds against viral infection. This derivative demonstrated inhibitory activity against SARS-CoV-2 replication in Vero E6 cells. mitoproteome.org The mechanism was shown to involve the inhibition of SARS-CoV-2 spike-protein-mediated cell entry, indicating an interaction with components of the cellular entry pathway, such as the spike protein or its receptor ACE2. mitoproteome.org While this study focused on a derivative, it supports the plausibility of this compound and related structures influencing multiple targets involved in the viral life cycle within a cellular environment.

The identification of predicted binding to multiple viral enzymes (in silico for this compound) and the demonstrated inhibition of both replication and entry (in vitro for a derivative) highlight the potential for this compound to act via multi-target mechanisms in infected cells. Further detailed cellular and biochemical studies are required to fully elucidate the spectrum of targets and pathways modulated by this compound.

Identified Cellular/Viral Targets and Evidence Type

| Compound | Target(s) | Cellular System Context | Type of Evidence |

| This compound | SARS-CoV-2 3CL protease | Viral replication (predicted) | In silico prediction mitoproteome.org |

| This compound | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Viral replication (predicted) | In silico prediction mitoproteome.org |

| Betulonic acid amide derivative | SARS-CoV-2 replication | Vero E6 cells | In vitro activity mitoproteome.org |

| Betulonic acid amide derivative | SARS-CoV-2 spike-mediated cell entry | Vero E6 cells | In vitro activity mitoproteome.org |

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Structural Determinants for Biological Activity

The biological activity of triterpenes like Betulonal is intrinsically linked to their specific chemical structures. While extensive SAR data exists for Betulinic acid and Betulin (B1666924), research directly focused on the key structural determinants of this compound's activity is emerging, particularly in the context of antiviral properties.

Comparisons with related triterpenes provide further insight. Betulinic acid, with a carboxylic acid at C-28, has shown significant antiviral activity, including against HIV and SARS-CoV-2. nih.govirispublishers.comresearchgate.netscholarsresearchlibrary.comd-nb.infonih.gov Betulin, with hydroxyl groups at C-3 and C-28, generally exhibits lower activity in certain assays compared to Betulinic acid derivatives, although it possesses a range of biological activities. researchgate.netd-nb.infomdpi.comtinkoffjournal.ru The presence of the C-3 ketone and C-28 aldehyde in this compound, as opposed to hydroxyl or carboxylic acid groups, represents a key structural difference that likely dictates its specific biological profile and interactions with targets like viral enzymes.

Research on Betulinic acid and Betulin derivatives highlights the importance of modifications at positions C-3 and C-28 for modulating biological activity, including cytotoxicity and antiviral effects. scholarsresearchlibrary.comnih.govtinkoffjournal.runih.govmdpi.comsu.ac.thnih.govnih.govresearchgate.netnih.govresearchgate.netnih.gov This strongly suggests that the nature of the substituents at these positions are key structural determinants for this compound as well. The lipophilicity of triterpene derivatives, influenced by substituents at C-3 and C-28, also plays a role in their biological properties, including skin permeation. scholarsresearchlibrary.com

Positional and Substituent Effects on Activity Profiles (e.g., C-1, C-2, C-3, C-4, C-20, C-28)

While detailed, systematic studies on positional and substituent effects specifically for this compound are less extensively documented than for Betulinic acid, inferences can be drawn from research on related lupane-type triterpenes and the reported activities of this compound.

Modifications at the C-3 position of Betulinic acid and Betulin have been shown to significantly impact their biological activities. scholarsresearchlibrary.comnih.govtinkoffjournal.runih.govmdpi.comsu.ac.thnih.govnih.govnih.gov For Betulinic acid, structural variations around the C-3 position have led to major improvements in potency for certain activities, such as TGR5 agonism. nih.gov QSAR studies on Betulinic acid and Betulin derivatives suggest that the nature of the group at C-3 influences activity, with non-bulky, negatively charged, electron-donating, hydrophobic, non-hydrogen-bond-donating, and hydrogen-bond-accepting groups potentially being favored for anti-tumor activity near this site. nih.gov Conversely, oxidation of the C-3 hydroxyl in Betulinic acid to a ketone (resulting in Betulonic acid, which shares the C-3 ketone with this compound) can increase cytotoxicity but may reduce specificity. scholarsresearchlibrary.com This indicates that the C-3 ketone in this compound plays a significant role in its activity profile, potentially influencing its interaction with biological targets differently than a hydroxyl group.

The C-28 position is also a critical site for modification in lupane (B1675458) triterpenes. nih.govnih.govtinkoffjournal.runih.govmdpi.comsu.ac.thnih.govnih.govresearchgate.net For Betulinic acid, the C-28 carboxylic acid functionality has been reported as essential for cytotoxicity. nih.govsu.ac.thnih.gov Modifications at C-28, such as esterification or conjugation, can significantly alter the activity profile. nih.govresearchgate.net QSAR analysis on Betulinic acid and Betulin derivatives suggests that bulky, positively charged, electron-withdrawing, and hydrophobic groups are favored around the C-28 site for anti-tumor activity, while hydrophilic groups might be beneficial at the terminal of a side chain at this position. nih.gov this compound possesses an aldehyde group at C-28, which is a reactive functional group distinct from the carboxylic acid of Betulinic acid or the primary alcohol of Betulin. This aldehyde group is likely a key determinant of this compound's specific interactions and activities, including its observed inhibition of viral enzymes. cuny.eduresearchgate.netspandidos-publications.comnih.govprobiologists.comirispublishers.comnih.govscispace.com Studies on betulonic acid (C-3 ketone, C-28 carboxylic acid) and its derivatives also highlight the importance of the C-28 position for biological activity. researchgate.netnih.gov

While less information is available regarding the specific impact of modifications at C-1, C-2, C-4, and C-20 on this compound's activity, SAR studies on Betulinic acid derivatives have explored these positions. For instance, a C-2 halo-substituent has been shown to improve the cytotoxicity of Betulinic acid. nih.govsu.ac.th The C-20 alkene is another site that has been targeted for modification in Betulinic acid SAR studies. nih.gov These positions represent potential sites for future structural modifications of this compound to explore their effects on its biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new compounds and guiding the design of libraries of derivatives. frontiersin.org

While extensive QSAR studies specifically and solely focused on this compound are not prominently featured in the search results, QSAR modeling has been widely applied to Betulinic acid and Betulin derivatives to understand their SAR and predict activity. probiologists.comirispublishers.commdpi.comnih.govnih.govfrontiersin.orgresearchgate.net These studies often utilize methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate 3D-QSAR models. probiologists.commdpi.comnih.govnih.govresearchgate.net

QSAR models developed for Betulinic acid and Betulin derivatives have provided valuable insights into the steric and electronic requirements for activity at different positions, particularly C-3 and C-28. probiologists.commdpi.comnih.govnih.gov For example, QSAR models have indicated that specific steric and electrostatic properties around these positions are favored for anti-tumor and anti-HIV activities. nih.govresearchgate.net

Given the structural similarities between this compound, Betulinic acid, and Betulin, QSAR models developed for the latter compounds can potentially provide a starting point for understanding the QSAR of this compound derivatives. However, dedicated QSAR studies incorporating a diverse set of this compound analogues with systematic structural variations would be necessary to develop models specifically predictive for this compound's biological activities. Such studies would help to quantify the impact of the C-3 ketone and C-28 aldehyde groups and modifications thereof on activity.

Rational Design Principles for Enhanced this compound Analogues

Rational design of drug analogues involves using structural and biological information to intentionally design new compounds with improved activity, selectivity, or pharmacokinetic properties. caymanchem.com For this compound, rational design principles can be applied based on the emerging SAR information and comparisons with related triterpenes.

Based on the observed antiviral activity of this compound against SARS-CoV-2 targets like RdRp and 3CLpro cuny.eduresearchgate.netspandidos-publications.comnih.govprobiologists.comirispublishers.comnih.govscispace.com, rational design efforts could focus on optimizing the interactions with these specific enzymes. Docking studies, which predict the binding mode and affinity of a molecule to a target protein, can inform the design process. nih.gov By understanding how this compound fits into the active sites of RdRp and 3CLpro, modifications can be designed to enhance binding affinity and efficacy.

Drawing from SAR studies on Betulinic acid and Betulin derivatives, the C-3 and C-28 positions of this compound are prime targets for rational modification. nih.govscholarsresearchlibrary.comnih.govtinkoffjournal.runih.govsu.ac.thnih.govresearchgate.netnih.gov Modifications at C-3 could explore different functional groups (e.g., oximes, hydrazones, esters) to investigate their impact on target interaction and cellular uptake. Similarly, the C-28 aldehyde could be modified (e.g., reduction to alcohol, oxidation to carboxylic acid, formation of imines or oximes) to probe the importance of this functional group for activity. dovepress.com

Beyond C-3 and C-28, rational design could also consider modifications at other positions on the lupane skeleton (e.g., C-1, C-2, C-4, C-20) based on SAR insights from related triterpenes. nih.gov Introducing different substituents or functional groups at these positions could potentially modulate activity, improve solubility, or alter metabolic stability.

Furthermore, rational design can involve the synthesis of hybrid molecules combining the this compound scaffold with other pharmacologically active moieties. This approach has been used for Betulinic acid derivatives to create compounds with enhanced or dual activities. nih.govresearchgate.netresearchgate.net

Pharmacophore Elucidation for this compound Derivatives

A pharmacophore is an abstract description of the molecular features that are necessary for a compound to exert a specific biological effect. nih.govrsc.org Pharmacophore models represent the spatial arrangement of these features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) and are valuable tools for virtual screening and rational drug design. nih.govrsc.orgfrontiersin.orgnih.gov

While specific pharmacophore models developed solely for this compound derivatives are not extensively detailed in the available literature, the principles of pharmacophore elucidation are applicable to this compound. Pharmacophore models can be derived from a set of active compounds (ligand-based) or from the structure of the biological target (structure-based). nih.gov

Given this compound's reported activity against SARS-CoV-2 RdRp and 3CLpro cuny.eduresearchgate.netspandidos-publications.comnih.govprobiologists.comirispublishers.comnih.govscispace.com, structure-based pharmacophore models could be developed using the known or predicted structures of these viral enzymes in complex with this compound. This would help to identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and its targets, defining the essential features of a this compound-based pharmacophore for antiviral activity.

Ligand-based pharmacophore models could be generated if a sufficiently diverse set of this compound derivatives with known activities against a specific target becomes available. By aligning these active analogues, common pharmacophore features essential for activity can be identified. nih.gov

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Research Analysis

Chromatographic methods are fundamental for separating betulonal from complex mixtures and for its subsequent analysis.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) mode, is a widely employed technique for the analysis and quantitative determination of triterpenoids, including this compound and its derivatives. researchgate.netmdpi.com RP-HPLC typically utilizes a C18 column with mobile phases consisting of mixtures of acetonitrile (B52724) and water. researchgate.netmdpi.comresearchgate.net Detection of triterpenoids like this compound is commonly performed using UV detection at wavelengths around 205-210 nm, as these compounds often lack strong chromophores absorbing at higher wavelengths. researchgate.netmdpi.com

Quantitative analysis of compounds using HPLC can be achieved through external or internal standard methods, both relying on the construction of calibration curves. jasco-global.com For accurate quantification, the method must be validated to ensure parameters such as linearity, accuracy, and precision are within acceptable limits. researchgate.netnih.govnih.gov For instance, a validated RP-HPLC method for the simultaneous quantification of betulinic acid, a related triterpenoid (B12794562), and gemcitabine (B846) utilized a mobile phase of orthophosphoric acid (0.1%) and acetonitrile, with detection at 210 nm for betulinic acid. nih.govnih.gov This method demonstrated linearity with a high correlation coefficient (r²) and low intra- and inter-day variability. nih.govnih.gov Similarly, a validated HPLC method for betulin (B1666924) quantification in plant extract employed an isocratic elution with acetonitrile-water (85:15, v/v) and UV detection at 210 nm, showing linearity over a specific concentration range. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of triterpenoids. mdpi.com GC-MS is particularly useful for the identification of compounds within complex extracts by comparing their mass spectra with electronic libraries. iomcworld.com However, due to the relatively low volatility of triterpenoids, their analysis by GC-MS often requires elevated temperatures or prior derivatization to ensure efficient elution and detection. mdpi.com While GC-MS has been successfully applied to screen and determine the content of various pentacyclic triterpene acids, including betulinic acid, in plant extracts, its effectiveness can vary depending on the specific triterpene and matrix. ijpsonline.comnih.gov One study noted that GC-MS was not as effective as HPTLC for detecting a wide range of triterpenoids in a specific plant extract, although it did identify squalene (B77637). ijpsonline.com Despite this, GC-MS remains a relevant tool for the identification and analysis of certain triterpenoids in research.

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining fragmentation patterns that aid in its identification and structural elucidation. nih.govresearchgate.netrasayanjournal.co.incriver.comnih.gov Coupled with chromatographic techniques like LC or GC, MS allows for the analysis of complex samples and the identification of individual components based on their mass-to-charge ratio (m/z) and fragmentation. criver.comnih.govosti.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of this compound and its potential metabolites. criver.comijpras.com Tandem MS (MS/MS or MSⁿ) involves the fragmentation of selected ions, yielding characteristic fragment ions that provide detailed structural information. osti.govijpras.com This is particularly valuable for metabolite profiling, where MS is used to identify and characterize the metabolic products of this compound in biological systems. criver.comijpras.commdpi.com Different ionization techniques and mass analyzers are employed depending on the nature of the sample and the research objective. nih.govijpras.com

X-ray Crystallography for Crystalline Form Analysis of this compound and Derivatives

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wisdomlib.orglibretexts.orgrigaku.com This method is invaluable for confirming the solid-state structure of this compound and for analyzing its crystalline forms, including polymorphs and solvates. nih.govnih.govresearchgate.netnih.gov By analyzing the diffraction pattern produced when X-rays interact with a this compound crystal, researchers can determine unit cell parameters, space group symmetry, and the detailed molecular conformation and packing. nih.govnih.govlibretexts.org Studies on betulonic aldehyde (this compound) have successfully utilized X-ray crystallography to characterize different polymorphic forms obtained from various solvents, revealing similarities in molecular geometry but differences in crystal packing. nih.govnih.gov This information on crystalline forms is important in understanding the physical properties and behavior of this compound.

Development of Validated Analytical Methods for Research Applications

The development and validation of analytical methods for this compound are essential to ensure the reliability and accuracy of research findings. europa.eu A validated method is one that is demonstrated to be suitable for its intended purpose. europa.eu Key validation parameters typically assessed include specificity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness. researchgate.netnih.govnih.goveuropa.eu

Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample matrix. Accuracy refers to the closeness of the measured value to the true value. Precision indicates the reproducibility of the results under the same or varied conditions. LOD and LOQ represent the lowest concentrations of the analyte that can be detected and reliably quantified, respectively. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. Robustness assesses the method's ability to remain unaffected by small, deliberate variations in method parameters. europa.eu

Theoretical and Computational Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the binding affinity and interaction modes of a small molecule, such as betulonal, with a biological target, typically a protein. This method helps to identify potential therapeutic targets and understand the molecular basis of activity. Studies have employed molecular docking to investigate the interactions of this compound with various proteins. For instance, this compound has shown binding affinity to SARS-CoV-2 targets, including RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro). nih.govrasayanjournal.co.inprobiologists.com Molecular docking simulations involve placing the ligand (this compound) into the binding site of a receptor protein and calculating a docking score that estimates the binding free energy. oatext.com The resulting poses and interaction details, such as hydrogen bonds and hydrophobic interactions, provide insights into how this compound might exert its effects. oatext.comresearchgate.net

Network Pharmacology Analysis for System-Level Mechanistic Insights

Network pharmacology is an approach that integrates data from various sources to construct networks of drug-target interactions, biological pathways, and diseases. This allows for a more holistic understanding of how a compound like this compound might affect multiple targets and biological processes simultaneously. While direct network pharmacology studies solely focused on this compound were not prominently found, related research on natural products, including those structurally similar to this compound or found in the same plant sources, has utilized network pharmacology to explore their mechanisms of action in complex diseases like COVID-19. tandfonline.comscienceopen.com This approach can reveal the intricate relationships between a compound and various nodes within biological networks, providing system-level insights into its potential therapeutic effects and identifying key pathways that are modulated. tandfonline.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to study the electronic structure, reactivity, and properties of molecules at a fundamental level. These calculations can provide detailed information about molecular orbitals, charge distribution, and reaction pathways. While specific quantum chemical calculations focused solely on this compound were not extensively detailed in the search results, such methods are routinely applied to triterpenoids and natural products to understand their intrinsic chemical behavior. nih.govmdpi.comrsc.org DFT calculations, for example, can be used to estimate global reactivity descriptors derived from the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which provide insights into a molecule's relative reactivity. nih.gov These calculations can also be used to probe interactions with metal surfaces or to understand the nature of chemical bonds. nih.govmdpi.com

Molecular Dynamics Simulations of this compound and Biological Systems

Molecular dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems. These simulations can provide insights into the stability of protein-ligand complexes, conformational changes, and the dynamics of interactions in a more realistic environment compared to static docking studies. MD simulations have been applied to study the interactions of compounds structurally related to this compound, such as betulin (B1666924) and betulinic acid, with biological targets like SARS-CoV-2 proteins and human serum albumin. researchgate.netnih.govnih.gov These simulations can assess parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and the formation of intermolecular hydrogen bonds to evaluate the stability and dynamics of the complex over time. researchgate.netnih.govnih.govmdpi.com MD simulations complement docking studies by providing a dynamic perspective on the predicted interactions. oatext.comnih.gov

In Silico Prediction of Compound Activity and ADME-related Research Parameters

In silico methods are widely used for the rapid prediction of various properties of drug candidates, including their potential biological activity and Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. These predictions are crucial in the early stages of drug discovery to filter potential compounds and prioritize those with favorable properties. ri.seresearchgate.netbepls.com While specific in silico predictions for this compound's activity against a broad range of targets were not detailed, in silico ADME prediction tools are commonly applied to natural products and their derivatives. nih.govmdpi.comresearchgate.netbepls.comiapchem.org These tools can estimate parameters such as lipophilicity (logP), topological polar surface area (TPSA), hydrogen bond donors and acceptors, and predict properties like oral absorption, blood-brain barrier penetration, and potential toxicity. rasayanjournal.co.inri.seresearchgate.netbepls.com Such predictions help in assessing the drug-likeness and pharmacokinetic profile of a compound before experimental evaluation. rasayanjournal.co.inri.sebepls.com

An example of predicted ADME parameters for compounds, including some natural products, can be illustrated in a table format based on general in silico ADME prediction studies:

| Parameter | Description | Typical Desirable Range (for oral drugs) |

| miLogP | Lipophilicity (partition coefficient between octanol (B41247) and water) | -0.4 to +5.6 |

| TPSA (Topological Polar Surface Area) | Surface area of polar atoms, related to passive molecular transport | < 140 Ų |

| Hydrogen Bond Donors | Number of hydrogen bond donors | ≤ 5 |

| Hydrogen Bond Acceptors | Number of hydrogen bond acceptors | ≤ 10 |

| Molecular Weight | Molecular mass | < 500 Da |

| Rotatable Bonds | Number of rotatable bonds, related to flexibility | ≤ 10 |

Note: These ranges are general guidelines (e.g., Lipinski's Rule of Five and extensions) and can vary depending on the specific drug target and desired route of administration.

Chemometrics in this compound Research Data Analysis

Chemometrics involves the application of statistical and mathematical methods to chemical data to extract meaningful information, identify patterns, and build predictive models. In the context of natural product research, including studies involving compounds like this compound, chemometrics can be used for various purposes, such as analyzing complex chromatographic or spectroscopic data, correlating chemical composition with biological activity, or optimizing experimental design. nih.govbrjac.com.brresearchgate.net While a specific study detailing the application of chemometrics solely to this compound research data was not found, chemometric techniques are valuable for analyzing the data generated from phytochemical analyses of plants containing this compound or for analyzing the results from high-throughput screening or computational studies involving this compound and related compounds. scienceopen.comnih.govbrjac.com.brresearchgate.net This can help in identifying significant variables, classifying samples, and building models to predict properties or activities based on chemical data. nih.govbrjac.com.br

Future Directions and Research Gaps in Betulonal Studies

Emerging Synthetic Strategies and Novel Derivatization Pathways

Current research highlights the importance of developing efficient and selective synthetic routes for betulonal and its derivatives. This compound can be obtained through the oxidation of betulin (B1666924), a more accessible natural precursor. Various oxidation procedures have been explored to synthesize this compound and betulonic acid from betulin on a multi-gram scale researchgate.netresearchgate.netresearchgate.net. Methods involving Jones' reagent, chromium oxide (VI), potassium dichromate in the presence of aluminum oxide, and TEMPO-mediated oxidation have been reported researchgate.netresearchgate.netnih.govsemanticscholar.org. However, some of these methods utilize toxic reagents like chromium or manganese compounds, or involve challenging purification steps researchgate.netnih.gov.

Emerging strategies focus on improving selectivity and yield while minimizing the use of hazardous substances. For instance, selective oxidation of betulin using zeolites or silica (B1680970) gel support has been investigated researchgate.net. The synthesis of betulonic acid, a closely related compound and precursor to betulinic acid, has also seen advancements, including methods using potassium dichromate in the presence of Al₂O₃ on an aluminum solid support nih.govbch.ro.

Novel derivatization pathways are crucial for exploring the structure-activity relationships of this compound. Studies on betulinic acid and betulonic acid derivatives have shown that modifications at various positions, such as C-3 and C-28, can influence biological activities researchgate.netmdpi.comnih.govresearchgate.net. For example, amide formation at the C-28 carboxylic group of the lupane (B1675458) skeleton has yielded interesting antitrypanosomal derivatives mdpi.comnih.gov. Acylation at the C-3 position has shown improved antiplasmodial activity for betulinic acid analogues mdpi.comnih.gov. Future research will likely explore a wider range of functionalizations on the this compound scaffold to generate novel compounds with enhanced or altered biological properties. Derivatization can also be used to modify chemical and structural characteristics to improve properties like extraction selectivity or stability mdpi.com.

Untapped Biosynthetic Potential and Metabolic Engineering Opportunities

While chemical synthesis provides access to this compound and its derivatives, understanding and manipulating its biosynthesis in plants and microorganisms presents significant opportunities. This compound is a pentacyclic triterpenoid (B12794562), and its biosynthesis is part of the broader triterpenoid pathway. Research into the biosynthesis of related compounds like betulinic acid has made considerable progress, particularly in engineered microorganisms such as Saccharomyces cerevisiae and Yarrowia lipolytica rsc.orgnih.govmdpi.comnih.govnih.govnih.gov.

Metabolic engineering strategies have been employed to enhance the production of triterpenoids by reconstructing biosynthetic pathways, optimizing enzyme activity (such as cytochrome P450 enzymes), enhancing precursor supply (like acetyl-CoA and NADPH), and engineering subcellular compartments rsc.orgnih.govnih.gov. For example, multidimensional metabolic engineering in Yarrowia lipolytica has led to increased yields of betulin and betulinic acid rsc.orgnih.gov. Studies in Saccharomyces cerevisiae have also demonstrated improved betulinic acid biosynthesis through systematic metabolic engineering, including enhancing synthesis pathways and dynamically inhibiting competitive pathways nih.gov.

Applying similar metabolic engineering approaches to pathways yielding this compound could lead to more sustainable and scalable production methods. Identifying the specific enzymes and genetic regulatory elements involved in the conversion of precursors to this compound is a critical research gap. Untapped potential lies in exploring native producers or engineering heterologous hosts for efficient this compound biosynthesis.

Table 1: Examples of Metabolic Engineering Strategies for Triterpenoid Production

| Strategy | Description | Organism Example | Outcome Example | Source |

| Pathway Engineering | Reconstructing or enhancing specific steps in the biosynthetic pathway. | Yarrowia lipolytica | Increased betulin and betulinic acid production. | rsc.orgnih.gov |

| Enzyme Engineering | Modifying enzymes (e.g., P450s) to improve catalytic activity. | Yarrowia lipolytica | Enhanced downstream metabolism. | rsc.org |

| Precursor Supply Enhancement | Increasing availability of key metabolic precursors (e.g., acetyl-CoA, NADPH). | Saccharomyces cerevisiae | Increased betulinic acid titer. | nih.gov |

| Subcellular Engineering | Compartmentalizing enzymes or enhancing membrane contact sites. | Yarrowia lipolytica | Accelerated downstream carbon flux. | rsc.org |

| Competitive Pathway Inhibition | Down-regulating pathways that compete for precursors. | Saccharomyces cerevisiae | Redirected metabolic flow towards target compound. | nih.gov |

Advanced In Vitro and Ex Vivo Model Development for Mechanistic Research

Understanding the precise mechanisms of action of this compound requires the development and application of advanced in vitro and ex vivo models. While traditional 2D cell cultures are useful for initial screening, more complex models better recapitulate the physiological environment and can provide deeper insights into cellular responses and molecular interactions qima-lifesciences.comcertisoncology.com.

In vitro models are evolving to include 3D cell cultures, such as spheroids and organoids, which mimic the architecture and heterogeneity of native tissues more closely than 2D cultures qima-lifesciences.comcertisoncology.com. These 3D models are particularly advantageous for mechanistic studies and investigations into drug resistance certisoncology.com.

Ex vivo models, which use living tissues directly isolated from an organism with minimal alterations, bridge the gap between in vitro and in vivo studies qima-lifesciences.comchampionsoncology.comnih.gov. They offer a more physiologically relevant platform for evaluating drug performance and understanding mechanisms of action in a complex tissue environment championsoncology.commdpi.com. Examples include the use of human skin explants or excised animal tissues for permeation studies qima-lifesciences.commdpi.com. In oncology research, ex vivo tumor models derived from patient tissues are used to assess the efficacy and mechanisms of potential cancer therapies championsoncology.com.

Future research on this compound should leverage these advanced models to investigate its cellular uptake, metabolism, target engagement, and downstream signaling pathways. Developing specific in vitro and ex vivo models relevant to the potential therapeutic applications of this compound, such as models for specific cell types or tissues, is a key research gap.

Computational Chemistry in Predictive Modeling and Drug Design (academic focus)

Computational chemistry plays a vital role in accelerating drug discovery and understanding molecular behavior. Techniques such as molecular docking, molecular dynamics simulations, and quantum chemistry methods are increasingly used in academic research to predict how compounds interact with biological targets, analyze binding mechanisms, and design novel molecules soci.orgresearchgate.netfrontiersin.orgoncodesign-services.commdpi.com.

For this compound, computational chemistry can be applied to:

Predict target interactions: Docking studies can predict the binding affinity and orientation of this compound and its derivatives to potential protein targets identified through biological screening or literature review.

Analyze binding mechanisms: Molecular dynamics simulations can provide insights into the stability of ligand-target complexes and the conformational changes involved in binding.

Design novel derivatives: De novo drug design approaches and virtual screening of compound libraries can identify promising new this compound analogues with desired properties researchgate.netoncodesign-services.com.

Predict ADMET properties: Computational models can estimate absorption, distribution, metabolism, excretion, and toxicity profiles, helping to prioritize compounds for further experimental testing frontiersin.org.

Build predictive models: Machine learning algorithms can be trained on existing biological data to build predictive models for activity or property prediction, guiding the synthesis and testing of new compounds arxiv.orgresearchgate.netmdpi.comsawtoothsoftware.com.

Integrating computational approaches with experimental studies is crucial for a more efficient research process. A research gap exists in the systematic application of advanced computational techniques specifically to this compound and its growing number of derivatives to build robust predictive models and guide rational drug design efforts.

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of this compound's effects requires integrating data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. Multi-omics approaches can provide a holistic view of the biological changes induced by this compound treatment.

Transcriptomics: Analyzing changes in gene expression can reveal the cellular pathways affected by this compound.

Proteomics: Studying protein levels and modifications can provide insights into the functional consequences of this compound treatment.

Metabolomics: Analyzing changes in metabolite profiles can help understand how this compound affects cellular metabolism.

Integrating these datasets can identify biomarkers of response, elucidate complex mechanisms of action, and reveal off-target effects. For example, multi-omic characterization is used in the evaluation of ex vivo tumor models to link molecular profiles with treatment responses championsoncology.com. While multi-omics is increasingly applied in biological research, its systematic application to this compound studies to gain a comprehensive understanding of its interactions with biological systems represents a significant future direction.

Challenges in Sustainable Sourcing for Research Purposes

This compound is found in various plant sources, including Cassine xylocarpa and Pistacia lentiscus var. Chia mednexus.orgnih.gov. However, obtaining sufficient quantities of this compound and related triterpenoids from natural resources can be challenging due to low concentrations in plant sources and potential environmental impacts of large-scale harvesting mdpi.com.

Sustainable sourcing for research purposes involves prioritizing environmental and social responsibility throughout the supply chain ivalua.comgsconlinepress.comjointhecollective.comdrydengroup.com. Challenges include the higher upfront costs of sustainable practices, complexities in supply chain management, limited availability of sustainably sourced material, and the need for collaboration and transparency among stakeholders ivalua.comgsconlinepress.com.

Addressing these challenges for this compound research may involve:

Developing efficient and environmentally friendly extraction and isolation techniques from plant sources.

Exploring alternative production methods, such as the metabolic engineering approaches discussed in Section 8.2, which can offer a more sustainable supply mdpi.com.

Establishing ethical sourcing guidelines and collaborating with suppliers to ensure responsible harvesting practices if plant extraction remains necessary.

Investigating the potential for chemical synthesis from readily available and renewable precursors researchgate.netresearchgate.netresearchgate.netnih.govsemanticscholar.org.

Ensuring a reliable and sustainable supply of this compound is essential for facilitating ongoing research into its properties and potential applications.

Table 2: Challenges in Sustainable Sourcing

| Challenge | Description | Source |

| Higher Upfront Costs | Initial investments in eco-friendly practices can be higher. | ivalua.comgsconlinepress.com |

| Supply Chain Complexity | Managing and ensuring sustainability across complex supply chains. | ivalua.comgsconlinepress.com |

| Limited Availability of Sustainable Sources | Finding suppliers who adhere to strict sustainability criteria. | ivalua.com |

| Supplier Engagement and Management | Ensuring suppliers comply with sustainability requirements. | gsconlinepress.com |

| Lack of Knowledge/Resources | Internal lack of understanding and resources for implementing practices. | drydengroup.commdpi.com |

Conclusion

Synthesis of Current Academic Understanding

Betulonal, a pentacyclic triterpenoid (B12794562) aldehyde, represents a significant derivative of betulin (B1666924), a naturally abundant compound primarily sourced from the bark of birch trees. chemicalbook.comchemicalbook.com Current scientific understanding positions this compound as a key intermediate in the synthesis of other bioactive lupane-type triterpenoids, such as betulonic acid. google.commdpi.com The academic focus on this compound largely stems from its role as a precursor in the chemical modification of the betulin skeleton to generate novel compounds with potential pharmacological applications. chemicalbook.comresearchgate.net

Research has established that this compound can be obtained through the selective oxidation of betulin. researchgate.net This process is a critical step in the semi-synthesis of various derivatives. The conversion of this compound into compounds like 2,2-difluoro and 2,2-dibromo derivatives has been achieved, with these subsequent molecules showing promising cytotoxicity against certain cancer cell lines. chemicalbook.com The core of the current understanding revolves around its utility as a versatile chemical scaffold. The presence of both an aldehyde and a ketone group in its structure allows for a wide range of chemical transformations, enabling the creation of diverse libraries of new compounds.

While much of the research highlights its derivatives, this compound itself has been identified in several plant species, including Phoradendron reichenbachianum, Boronia gracilipes, and Quercus suber. Its structural and chemical properties have been characterized, contributing to the broader knowledge of lupane-type triterpenes. The main thrust of the existing academic literature is not on the direct biological activity of this compound itself, but rather its pivotal role as a building block for creating more complex and potentially more potent therapeutic agents. mdpi.comnih.gov

Outlook for Future Research Trajectories

The future research landscape for this compound appears to be branching into several promising directions. A primary trajectory will likely continue to be its use as a starting material for the synthesis of novel derivatives. The development of more efficient and selective synthetic methodologies to modify the this compound structure will be crucial. This could lead to the creation of compounds with enhanced biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.com

A significant hurdle for many triterpenoids, including derivatives of betulin, is their low solubility and bioavailability, which limits their therapeutic potential. researchgate.netmdpi.com Future research is expected to focus on developing this compound derivatives with improved physicochemical properties. This could involve the synthesis of conjugates, for instance, by linking this compound to hydrophilic moieties like poly(alkylene glycols) or by creating phosphate or sulfonamide derivatives. google.commdpi.com The exploration of advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, for both this compound and its derivatives is another key area for future investigation to overcome these pharmacokinetic challenges. mdpi.com

Furthermore, a deeper investigation into the specific structure-activity relationships (SAR) of this compound-derived compounds is warranted. By systematically modifying different positions on the this compound backbone and evaluating the biological effects of these changes, researchers can gain a more precise understanding of the chemical features necessary for specific therapeutic actions. This will enable the rational design of more potent and selective drug candidates. As the understanding of the pharmacological potential of triterpenoids continues to grow, this compound is poised to remain a valuable and versatile platform for the discovery and development of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C30H46O2 |

| CAS Number | 4439-98-9 |

| Synonyms | Betulonic Aldehyde, 3-oxolup-20(29)-en-28-al |

| Melting Point | 121-123°C |

| Appearance | White solid |

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Betulonal in laboratory settings?

- Methodological Answer: this compound synthesis typically involves triterpenoid isolation from Betula species (e.g., birch bark) followed by oxidation or chemical modification. Key steps include:

Extraction: Use Soxhlet extraction with ethanol or methanol to isolate crude triterpenoids .

Purification: Column chromatography (silica gel, eluting with hexane/ethyl acetate) or preparative HPLC for intermediate compounds .

Oxidation: Controlled oxidation of betulin (precursor) using Jones reagent or other oxidizing agents to yield this compound .

- Validation: Confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity threshold) .

Q. How is this compound characterized for structural confirmation and purity assessment?

- Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: Compare ¹H/¹³C spectra with published data for betulin derivatives. Key peaks: carbonyl (C-3) at ~200 ppm (¹³C), olefinic protons (δ 4.5–5.5 ppm) .

- Mass Spectrometry: ESI-MS or MALDI-TOF to confirm molecular ion [M+H]⁺ (e.g., m/z 441.3 for this compound) .

- Purity Assessment:

- HPLC: Use C18 columns, acetonitrile/water gradient (retention time ~12–15 min) with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis yield for preclinical scalability?

- Methodological Answer:

- Design of Experiments (DOE): Apply factorial designs to test variables (e.g., solvent polarity, catalyst concentration, reaction time). Example:

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Reaction Temp. | 25°C | 60°C | 40°C |

| Catalyst (CrO₃) | 0.1 eq | 0.5 eq | 0.3 eq |

- Statistical Analysis: Use ANOVA to identify significant factors (p < 0.05) .

- Scalability: Validate reproducibility in pilot-scale reactors (≥500 mL) with continuous stirring .

Q. What strategies address contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer:

- Systematic Review: Aggregate data from in vitro (e.g., IC₅₀ values) and in vivo studies (e.g., murine models) using PRISMA guidelines .

- Meta-Analysis: Calculate pooled effect sizes (e.g., Hedge’s g) to resolve variability. Example:

| Study | Bioactivity (IC₅₀, μM) | Cell Line | Effect Size |

|---|---|---|---|

| A | 12.3 ± 1.2 | HeLa | 0.75 |

| B | 25.6 ± 3.1 | MCF-7 | 0.32 |

- Assay Standardization: Control variables (e.g., cell passage number, serum concentration) to reduce inter-lab variability .

Q. How can computational modeling enhance this compound’s mechanism-of-action studies?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinities to targets (e.g., NF-κB, COX-2). Validate with MD simulations (GROMACS) .

- QSAR Analysis: Corrogate substituent effects (e.g., C-3 carbonyl) with anti-inflammatory activity using partial least squares regression .

Methodological Frameworks for Study Design

Q. How to apply PICOT/FINER criteria to design rigorous this compound studies?

- Methodological Answer:

- PICOT Framework:

- Population: Cancer cell lines (e.g., A549, HepG2).

- Intervention: this compound at 10–100 μM doses.

- Comparison: Positive control (e.g., doxorubicin).